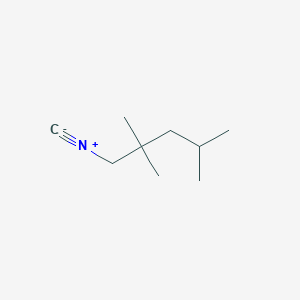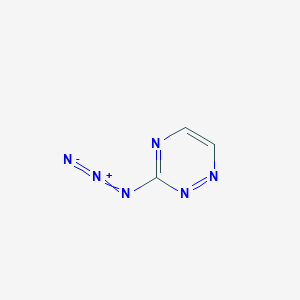
Hydrazine, 1,2-diphenyl-1,2-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is an organic compound with the molecular formula C18H24N2 and a molecular weight of 268.3966 . This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. Hydrazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, 1,2-diphenyl-1,2-dipropyl- typically involves the reaction of appropriate phenyl and propyl derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of hydrazine derivatives generally involves large-scale chemical processes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity. The exact industrial methods for producing hydrazine, 1,2-diphenyl-1,2-dipropyl- are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine, 1,2-diphenyl-1,2-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents such as nitric acid or permanganate.
Reduction: It can act as a reducing agent and participate in reduction reactions.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, permanganate, and silver nitrate are commonly used oxidizing agents.
Reducing Agents: Hydrazine itself can act as a reducing agent.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding nitroso or nitro derivatives, while reduction reactions may yield amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1,2-diphenyl-1,2-dipropyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydrazine, 1,2-diphenyl-1,2-dipropyl- involves its interaction with various molecular targets and pathways. As a hydrazine derivative, it can participate in nucleophilic addition reactions, such as the Wolff-Kishner reduction, where it reacts with carbonyl compounds to form hydrazones . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine, 1,2-diphenyl-: A similar compound with the molecular formula C12H12N2.
Hydrazine, 1,1-dipropyl-: Another related compound with the molecular formula C6H16N2.
Uniqueness
Hydrazine, 1,2-diphenyl-1,2-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
63378-84-7 |
|---|---|
Molekularformel |
C18H24N2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,2-diphenyl-1,2-dipropylhydrazine |
InChI |
InChI=1S/C18H24N2/c1-3-15-19(17-11-7-5-8-12-17)20(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
KUCXAKLCGSRKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=CC=C1)N(CCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)


![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)



